molecular formula C22H34O7 B1221371 Forskolin CAS No. 66428-89-5

Forskolin

Cat. No.: B1221371
CAS No.: 66428-89-5
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-KGGHGJDLSA-N
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Description

Forskolin, also known as coleonol, is a labdane diterpenoid produced by the plant Coleus forskohlii, which is native to India and other subtropical regions. This compound has been used for centuries in traditional Ayurvedic medicine to treat various health conditions. This compound is known for its ability to activate the enzyme adenylate cyclase, which increases levels of cyclic adenosine monophosphate (cAMP) in cells .

Scientific Research Applications

Forskolin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Forskolin, a labdane diterpenoid, primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the production of cyclic AMP (cAMP), a significant second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .

Mode of Action

This compound activates adenylate cyclase, leading to an increase in the intracellular levels of cAMP . The elevated cAMP levels then activate various enzymes and pathways that regulate cellular processes . This increase in cAMP levels is the primary mode of action of this compound .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. For instance, cAMP activates cAMP-sensitive pathways such as protein kinase A and EPAC1 . These pathways play a vital role in various physiological processes, including cell differentiation, proliferation, metabolic regulation, and inflammatory responses .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels lead to various molecular and cellular effects. For instance, this compound has been shown to have potential effects in the treatment of various diseases and conditions such as glaucoma, asthma, obesity, allergies, skin conditions, and cardiovascular diseases . It also has established potential effects against different types of cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound is mainly found in the root of a plant called Coleus forskohlii, which is native to India and widely present in the tropical and sub-tropical regions of Egypt, China, Ethiopia, and Pakistan . The environmental conditions in these regions may affect the concentration of this compound in the plant and, consequently, its efficacy and stability.

Safety and Hazards

Forskolin may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . Some negative reactions to this compound have been reported, including flushing, fast heart beats, and low blood pressure when taken through an IV, and upper respiratory tract irritation, cough, tremor, and restlessness when inhaled .

Future Directions

Forskolin has potential health benefits such as relief of cough, asthma symptoms, insomnia, and skin diseases . It is suggested to offer weight loss benefits as well as treatments for eye and breathing conditions . More human studies are needed on this compound’s ability to lower humans’ blood pressure . Clinical trials against different types of cancers are progressing .

Biochemical Analysis

Biochemical Properties

Forskolin plays a significant role in biochemical reactions by directly activating the enzyme adenylate cyclase, which increases the levels of cyclic AMP (cAMP) in cells . Cyclic AMP is an important second messenger necessary for the proper biological response of cells to hormones and other extracellular signals . This compound interacts with various enzymes, proteins, and other biomolecules, including protein kinase A (PKA) and EPAC1, which are involved in cAMP-sensitive pathways . These interactions lead to the activation of multiple biochemical pathways that regulate cellular functions.

Cellular Effects

This compound influences various types of cells and cellular processes by increasing intracellular levels of cyclic AMP (cAMP) . This elevation in cAMP levels activates protein kinase A (PKA), which then phosphorylates other proteins, triggering a cascade of physiological responses within the cell . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has anti-inflammatory properties and can relax smooth muscles, including those found in blood vessels .

Molecular Mechanism

The primary mechanism of action of this compound is through the upregulation of cyclic AMP (cAMP) levels and the enhancement of cAMP-mediated functions . This compound achieves this by directly activating adenylate cyclase, an enzyme crucial for the conversion of ATP to cAMP . This increase in cAMP levels leads to the activation of protein kinase A (PKA) and other cAMP-sensitive pathways, which regulate various cellular processes . This compound’s ability to activate adenylate cyclase and increase cAMP levels is central to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is commonly used to increase levels of cyclic AMP (cAMP) in the study and research of cell physiology . The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can inhibit a number of membrane transport proteins and channel proteins through mechanisms that do not involve the production of cAMP . These effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This compound has been shown to have potent antidepressant activity in a rat forced swimming model and can prevent induced seizures in mice . In animal models, this compound administration has led to increased insulin sensitivity and enhanced glucose tolerance . High doses of this compound can also lead to adverse effects, such as gastrointestinal side effects . The dosage-dependent effects of this compound highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels . This activation regulates different cellular processes, including energy production and metabolic flux . This compound’s ability to enhance cAMP-mediated functions makes it a key player in metabolic pathways that involve the regulation of energy balance and cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . This compound has been shown to inhibit a number of membrane transport proteins and channel proteins, which can affect its localization and accumulation within cells . The distribution of this compound within cells is influenced by its interactions with these transport proteins, which can impact its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on adenylate cyclase and cyclic AMP (cAMP) levels . This compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell is crucial for its ability to regulate various cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Forskolin can be synthesized through a series of chemical reactions starting from geranylgeranyl pyrophosphate. The key steps involve the formation of a labdane skeleton followed by specific hydroxylation and acetylation reactions. The total chemical synthesis includes photocyclization of a synthetic intermediate in the presence of oxygen and methylene blue, followed by a singlet oxygen Diels-Alder reaction .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the roots of Coleus forskohlii. The roots are harvested, dried, and then subjected to organic solvent extraction. The extract is purified using column chromatography, often employing activated charcoal as an absorbent .

Chemical Reactions Analysis

Forskolin undergoes various chemical reactions due to its multiple functional groups, including hydroxyl, acetoxy, and oxo groups. Some of the key reactions include:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the oxo group, leading to the formation of alcohol derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Acylation and Alkylation: These reactions modify the hydroxyl groups, leading to the formation of esters and ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions are various this compound derivatives with potential pharmaceutical applications .

Comparison with Similar Compounds

Forskolin is unique among labdane diterpenoids due to its potent ability to increase cAMP levels. Similar compounds include:

Compared to these compounds, this compound is often preferred for its well-documented safety profile and effectiveness in various biological assays.

Properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCQJHSOBUTRHG-KGGHGJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040484
Record name Forskolin
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66575-29-9, 66428-89-5
Record name Forskolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66575-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colforsin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colforsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02587
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Record name Forskolin
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Record name Colforsin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of forskolin?

A1: this compound primarily acts by directly binding to and activating adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP) [, , , , , , , , , , , , , , , , , , , , , , , , ]. This increase in intracellular cAMP levels activates downstream signaling pathways, including protein kinase A (PKA) [, , , ].

Q2: Are there cAMP-independent effects of this compound?

A2: Yes, research indicates that this compound can also exert biological effects independent of cAMP signaling. For instance, it has been shown to inhibit voltage-sensitive calcium channels in a cAMP-independent manner in PC12 cells []. Additionally, this compound exhibited a biphasic, cAMP-independent effect on superoxide anion generation in isolated osteoclasts, stimulating at low doses and inhibiting at higher doses [].

Q3: How does this compound interact with G proteins in its mechanism of action?

A3: this compound has been shown to interact with G proteins, particularly Gs, to potentiate the stimulation of adenylate cyclase. It increases the apparent affinity of agonists like epinephrine for AC activation and vice versa [, ]. This synergistic effect is thought to involve the stabilization of the activated catalytic unit of AC by this compound in the presence of Gs [].

Q4: Does this compound affect the expression of G protein subunits?

A4: Interestingly, mutations leading to this compound resistance in adrenal cells resulted in reduced expression of the ACTH receptor and subsequently decreased levels of Gsα and Giα []. This suggests a potential role of G protein-coupled receptors in stabilizing membrane-associated Gα subunits and highlights the intricate relationship between this compound, AC, and G protein signaling.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C22H34O7 and a molecular weight of 410.5 g/mol.

Q6: Are there any spectroscopic data available for characterizing this compound?

A6: Yes, UV-Vis spectrophotometry is commonly used for characterizing and quantifying this compound. It exhibits a maximum absorption wavelength (λmax) at 220 nm [, ]. This property is utilized in developing analytical methods for its detection and quantification.

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